molecular formula C8H6O2 B042568 2-Coumaranone CAS No. 553-86-6

2-Coumaranone

Cat. No. B042568
CAS RN: 553-86-6
M. Wt: 134.13 g/mol
InChI Key: ACZGCWSMSTYWDQ-UHFFFAOYSA-N
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Patent
US05516920

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69% ) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130°-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]2[O:12][C:11](=[O:13])[CH:10](O)[C:9]=2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=1[CH3:27]>O>[O:12]1[C:8]2[CH:7]=[CH:6][CH:5]=[CH:15][C:9]=2[CH2:10][C:11]1=[O:13].[CH3:20][C:21]1[CH:22]=[C:23]([CH:10]2[C:9]3[CH:15]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=[C:7]([C:16]([CH3:17])([CH3:18])[CH3:19])[C:8]=3[O:12][C:11]2=[O:13])[CH:24]=[CH:25][C:26]=1[CH3:27]

Inputs

Step One
Name
Quantity
262.3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Four
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Fulcat 22B catalyst is then removed by filtration and excess p-xylene
CUSTOM
Type
CUSTOM
Details
is removed by distillation on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from 500 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)=O
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C1C(OC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05516920

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69% ) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130°-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]2[O:12][C:11](=[O:13])[CH:10](O)[C:9]=2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=1[CH3:27]>O>[O:12]1[C:8]2[CH:7]=[CH:6][CH:5]=[CH:15][C:9]=2[CH2:10][C:11]1=[O:13].[CH3:20][C:21]1[CH:22]=[C:23]([CH:10]2[C:9]3[CH:15]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=[C:7]([C:16]([CH3:17])([CH3:18])[CH3:19])[C:8]=3[O:12][C:11]2=[O:13])[CH:24]=[CH:25][C:26]=1[CH3:27]

Inputs

Step One
Name
Quantity
262.3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Four
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Fulcat 22B catalyst is then removed by filtration and excess p-xylene
CUSTOM
Type
CUSTOM
Details
is removed by distillation on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from 500 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)=O
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C1C(OC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.